2-(2-Aminophenyl)isoindole-1,3-dione, commonly referred to by its systematic name, is a compound classified under the isoindole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C14H10N2O2, with a molecular weight of 238.24 g/mol. Its CAS number is 4506-62-1, which helps in identifying it in chemical databases and literature.
The reaction conditions typically involve refluxing the reactants for several hours and utilizing solvents that facilitate the solubility of intermediates and products. Monitoring the reaction progress can be conducted using thin-layer chromatography (TLC).
The compound can participate in various chemical reactions due to its functional groups:
The reactions involving this compound typically require specific conditions such as temperature control and the presence of catalysts or solvents that promote reactivity.
The mechanism of action for 2-(2-Aminophenyl)isoindole-1,3-dione is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly used to characterize the compound's structure and confirm its identity .
The scientific uses of 2-(2-Aminophenyl)isoindole-1,3-dione are diverse:
Isoindole-1,3-dione derivatives, commonly known as phthalimides, emerged as privileged scaffolds in medicinal chemistry during the mid-20th century. Their significance stems from structural mimicry of endogenous biomolecules and versatile hydrogen-bonding capabilities. Early research focused on simple N-alkyl/aryl phthalimides for antimicrobial applications, but the discovery of 2-(2-aminophenyl)isoindole-1,3-dione (CAS 4506-62-1) represented a strategic advance due to its unsymmetrical substitution pattern and ortho-amino functionality [9]. This compound’s synthesis was first achieved through selective mono-condensation of phthalic anhydride with o-phenylenediamine—a reaction requiring precise control to avoid bis-adduct formation. A 2010 protocol optimized this using p-toluenesulfonic acid catalysis in xylene, achieving 89.2% yield after reflux and bicarbonate workup [9] [6].
A pivotal breakthrough occurred in 2020 when researchers observed this compound’s formation via an unprecedented rearrangement of dibenzo[b,f][1,4]diazocine-6,11-diones under basic conditions (NaH) [3]. This serendipitous discovery underscored the scaffold’s inherent reactivity and opened pathways to previously inaccessible analogs. Historically, isoindole-1,3-diones gained attention for neuroactive properties; thalidomide remains the most infamous example. However, 2-(2-aminophenyl)isoindole-1,3-dione diverged from earlier derivatives due to its:
Table 1: Key Historical Milestones in 2-(2-Aminophenyl)isoindole-1,3-dione Research
Year | Development | Significance |
---|---|---|
1970s | Initial synthesis via phthalic anhydride + o-phenylenediamine condensation | Established core synthetic route |
2010 | Optimized catalysis (p-toluenesulfonic acid/xylene) | Yield increased to 89.2% |
2020 | Rearrangement from dibenzodiazocines under basic conditions | Novel synthetic pathway; structural versatility proven |
2021 | Identification as COX-2 inhibitor scaffold | Validated anti-inflammatory applications |
The scaffold’s value lies in its modular structure, where the isoindole-1,3-dione core and ortho-aminophenyl moiety serve as complementary pharmacophoric elements. This enables dual-targeting strategies critical for multifactorial diseases like Alzheimer’s and antibiotic-resistant infections.
Structural Advantages
Biological Target Engagement
a) Cholinesterase Inhibition for Alzheimer’s DiseaseHybrid derivatives incorporating N-benzyl pyridinium units exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1–7.4 μM). The isoindole-1,3-dione core binds the peripheral anionic site (PAS), while the cationic pyridinium interacts with the catalytic anionic site (CAS). Para-fluoro substituted analogs (e.g., 7a, 7f) show optimal activity (IC₅₀ = 2.1 μM), surpassing rivastigmine [8]. Molecular docking confirms dual-site engagement, a key advantage for mitigating amyloid-β aggregation.
b) Cyclooxygenase (COX) InhibitionUnsubstituted 2-(2-aminophenyl)isoindole-1,3-dione and its N-alkylated derivatives demonstrate selective COX-2 affinity. Docking studies reveal hydrogen bonds with Tyr355 and Ser530, similar to celecoxib. Derivatives with 2-hydroxypropyl-4-arylpiperazine substituents show COX-2/COX-1 selectivity ratios >2, outperforming meloxicam in vitro [5].
c) Antibacterial ActivityChromene-fused analogs (e.g., 19l, 19p) synthesized via Diels-Alder reactions exhibit broad-spectrum activity against E. coli and S. aureus (MIC = 12.5 μg/mL). The extended conjugated system enhances penetration through bacterial membranes, while the maleimide moiety disrupts cell wall synthesis enzymes [10].
Table 2: Structure-Activity Relationships of Key Derivatives
Substituent | Biological Activity | Potency | Target |
---|---|---|---|
Unsubstituted core | COX-2 inhibition | IC₅₀ = 8.2 μM | Cyclooxygenase |
N-(4-Fluorobenzyl) pyridinium | AChE inhibition | IC₅₀ = 2.1 μM | Acetylcholinesterase |
Tetrahydrochromeno-fused (Compound 19l) | Antibacterial | MIC = 12.5 μg/mL | Bacterial enzymes |
4-Trifluoromethylphenylpiperazine | Anti-neuroinflammatory | ROS reduction >60% | Oxidative stress |
Synthetic Versatility
The ortho-amino group permits late-stage diversification:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5